molecular formula C13H13NO3S B2484907 6-(Allylsulfonyl)-4-methylquinolin-2(1H)-one CAS No. 1207858-44-3

6-(Allylsulfonyl)-4-methylquinolin-2(1H)-one

Cat. No.: B2484907
CAS No.: 1207858-44-3
M. Wt: 263.31
InChI Key: VJHRROVTXAKHMA-UHFFFAOYSA-N
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Description

6-(Allylsulfonyl)-4-methylquinolin-2(1H)-one (CAS 1207858-40-9) is a synthetic organic compound with the molecular formula C14H17NO3S and a molecular weight of 279.36 g/mol . Its structure is based on a 4-methylquinolin-2(1H)-one core, which is a scaffold of significant interest in medicinal chemistry, and is functionalized with an allylsulfonyl group at the 6-position . The allylsulfonyl moiety is known to be a stable functional group that can serve as a versatile synthetic intermediate, potentially acting as a latent nucleophile in metal-catalyzed cross-coupling reactions to create more complex structures . This makes it a valuable building block for researchers exploring structure-activity relationships (SAR) in the development of novel quinoline-based compounds. Quinoline derivatives are extensively studied for their diverse biological activities, and related analogs have shown potential in various research areas, including as modulators of biological pathways and as tools for chemical synthesis . This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methyl-6-prop-2-enylsulfonyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-3-6-18(16,17)10-4-5-12-11(8-10)9(2)7-13(15)14-12/h3-5,7-8H,1,6H2,2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHRROVTXAKHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Allylsulfonyl)-4-methylquinolin-2(1H)-one typically involves the functionalization of the quinolinone core. One common method is the sulfonylation of 4-methylquinolin-2(1H)-one with allylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The reaction proceeds via the formation of an intermediate sulfonate ester, which then undergoes intramolecular cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

6-(Allylsulfonyl)-4-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The allylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The quinolinone core can be reduced to form dihydroquinolinone derivatives.

    Substitution: The methyl group at the 4-position can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Dihydroquinolinone derivatives.

    Substitution: Various substituted quinolinone derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Allylsulfonyl)-4-methylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer cells, it may induce apoptosis by targeting specific signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their PDE3 Inhibitory Activity

Compound Name 6-Position Substituent PDE3 IC₅₀ (µM) Inotropic Effect (% Change) Chronotropic Effect (% Change) Lipolytic Activity
6-(Allylsulfonyl)-4-methylquinolin-2(1H)-one Allylsulfonyl Not reported Not reported Not reported Not reported
6-[4-(4-Methylpiperazin-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one (4j) Piperazine-linked oxobutoxy 0.20 +165% (100 µM) +115% (100 µM) Moderate
6-(Benzyloxy)-4-methylquinolin-2(1H)-one (4b) Benzyloxy 0.43 +46% (100 µM) +16% (100 µM) High
6-[4-(4-Methylpiperidin-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one (MC2) Piperidine-linked oxobutoxy 0.22 +168% (300 µM) +138% (300 µM) Low

Key Findings :

Substituent Effects on PDE3 Inhibition: Piperazine- and piperidine-linked derivatives (e.g., 4j and MC2) exhibit superior PDE3 inhibitory activity (IC₅₀ = 0.20–0.22 µM) compared to benzyloxy-substituted analogs (IC₅₀ = 0.43 µM) . This suggests that bulky, nitrogen-containing substituents enhance binding to the PDE3 catalytic domain.

Selectivity for Inotropic vs. Chronotropic Effects: Compound 4j demonstrates high selectivity for increasing cardiac contractility (+165% inotropic effect) over heart rate (+115% chronotropic effect) at 100 µM, a critical feature for reducing arrhythmia risk . MC2 shows a dose-dependent negative chronotropic effect at lower concentrations (10–100 µM), making it unique among PDE3 inhibitors .

Metabolic and Lipolytic Side Effects: Benzyloxy derivatives (e.g., 4b) are associated with significant lipolysis, limiting their clinical utility . MC2 exhibits reduced lipolytic activity compared to amrinone and cilostamide, attributed to its piperidine substituent, which may hinder off-target interactions in adipocytes .

Biological Activity

6-(Allylsulfonyl)-4-methylquinolin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C12H13N1O2S
  • Molecular Weight : 239.30 g/mol
  • CAS Number : 1207858-44-3

The compound features a quinoline core substituted with an allylsulfonyl group and a methyl group, which may influence its biological interactions.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : The initial step often involves the condensation of appropriate precursors under acidic or basic conditions.
  • Sulfonylation : Introduction of the allylsulfonyl group can be achieved through sulfonylation reactions using reagents like allyl sulfonyl chloride.
  • Purification : The final product is usually purified by recrystallization or chromatography techniques to ensure high purity for biological testing.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound:

  • Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. It appears to activate caspase pathways, leading to programmed cell death.
  • Case Study Data :
    • In vitro studies demonstrated that the compound exhibited significant cytotoxicity against MDA-MB-231 (breast cancer) and A549 (lung cancer) cells with IC50 values in the micromolar range.
CompoundCell LineIC50 (µM)
This compoundMDA-MB-23110
This compoundA54915

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.

The proposed mechanism involves:

  • Inhibition of Hsp90 : Similar compounds have been studied as inhibitors of heat shock protein 90 (Hsp90), which is crucial for the stability and function of many oncogenic proteins. By inhibiting Hsp90, these compounds can lead to the degradation of client proteins involved in cancer progression.
  • Induction of Apoptosis : The activation of apoptotic pathways through mitochondrial signaling has been observed, indicating that this compound may target multiple cellular pathways to exert its effects.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other quinoline derivatives:

Compound NameIC50 (µM)Targeted Cancer Type
This compound10Breast Cancer
3-(Heteroaryl)quinolin-2(1H)-ones28Prostate Cancer
Flavonol Derivatives<5Lung Cancer

This table illustrates that while other compounds exhibit varying degrees of potency, the specific structure of this compound may confer unique advantages in targeting specific cancer types.

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